Cas no 1698027-55-2 (2-amino-4-bromo-3,5-dichlorobenzoic acid)
2-amino-4-bromo-3,5-dichlorobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2-amino-4-bromo-3,5-dichloro-
- 2-amino-4-bromo-3,5-dichlorobenzoic acid
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- MDL: MFCD33550167
- Inchi: 1S/C7H4BrCl2NO2/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1H,11H2,(H,12,13)
- InChI Key: XPGPHSAKSREIFV-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC(Cl)=C(Br)C(Cl)=C1N
Computed Properties
- Exact Mass: 282.88025g/mol
- Monoisotopic Mass: 282.88025g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 63.3Ų
2-amino-4-bromo-3,5-dichlorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27721016-0.05g |
2-amino-4-bromo-3,5-dichlorobenzoic acid |
1698027-55-2 | 95.0% | 0.05g |
$312.0 | 2025-03-20 | |
| Enamine | EN300-27721016-0.1g |
2-amino-4-bromo-3,5-dichlorobenzoic acid |
1698027-55-2 | 95.0% | 0.1g |
$466.0 | 2025-03-20 | |
| Enamine | EN300-27721016-0.25g |
2-amino-4-bromo-3,5-dichlorobenzoic acid |
1698027-55-2 | 95.0% | 0.25g |
$666.0 | 2025-03-20 | |
| Enamine | EN300-27721016-0.5g |
2-amino-4-bromo-3,5-dichlorobenzoic acid |
1698027-55-2 | 95.0% | 0.5g |
$1046.0 | 2025-03-20 | |
| Enamine | EN300-27721016-1.0g |
2-amino-4-bromo-3,5-dichlorobenzoic acid |
1698027-55-2 | 95.0% | 1.0g |
$1343.0 | 2025-03-20 | |
| Enamine | EN300-27721016-2.5g |
2-amino-4-bromo-3,5-dichlorobenzoic acid |
1698027-55-2 | 95.0% | 2.5g |
$2631.0 | 2025-03-20 | |
| Enamine | EN300-27721016-5.0g |
2-amino-4-bromo-3,5-dichlorobenzoic acid |
1698027-55-2 | 95.0% | 5.0g |
$3894.0 | 2025-03-20 | |
| Enamine | EN300-27721016-10.0g |
2-amino-4-bromo-3,5-dichlorobenzoic acid |
1698027-55-2 | 95.0% | 10.0g |
$5774.0 | 2025-03-20 | |
| Enamine | EN300-27721016-1g |
2-amino-4-bromo-3,5-dichlorobenzoic acid |
1698027-55-2 | 95% | 1g |
$1343.0 | 2023-09-10 | |
| Enamine | EN300-27721016-5g |
2-amino-4-bromo-3,5-dichlorobenzoic acid |
1698027-55-2 | 95% | 5g |
$3894.0 | 2023-09-10 |
2-amino-4-bromo-3,5-dichlorobenzoic acid Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-amino-4-bromo-3,5-dichlorobenzoic acid
2-Amino-4-Bromo-3,5-Dichlorobenzoic Acid (CAS No. 1698027-55-2)
2-Amino-4-bromo-3,5-dichlorobenzoic acid is a highly specialized organic compound with the CAS registry number 1698027-55-2. This compound belongs to the class of benzoic acids, which are widely recognized for their versatility in various chemical and biological applications. The molecule is characterized by its unique substitution pattern on the benzene ring, featuring an amino group (-NH₂) at position 2, a bromine atom at position 4, and chlorine atoms at positions 3 and 5. This specific arrangement of substituents imparts distinctive chemical properties, making it a valuable compound in research and development.
The synthesis of 2-amino-4-bromo-3,5-dichlorobenzoic acid involves a series of carefully controlled reactions. Typically, it is derived from chloro-substituted benzoic acids through bromination and amination processes. The exact methodology may vary depending on the desired purity and scale of production. Recent advancements in synthetic chemistry have enabled more efficient and environmentally friendly routes to prepare this compound, reducing waste and improving yields.
One of the most notable applications of 2-amino-4-bromo-3,5-dichlorobenzoic acid is in the field of drug discovery. Its structure serves as a scaffold for developing potential therapeutic agents targeting various diseases. For instance, researchers have explored its role as an intermediate in the synthesis of antibiotics, antiviral agents, and anticancer drugs. The presence of multiple electronegative substituents (bromine and chlorine) enhances its ability to interact with biological targets, making it a promising candidate for pharmacological studies.
In addition to its pharmaceutical applications, 2-amino-4-bromo-3,5-dichlorobenzoic acid has found utility in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics, such as in the development of conductive polymers or advanced materials for energy storage devices. Recent studies have highlighted its potential as a building block for constructing functional materials with tailored electronic characteristics.
The compound's stability under various conditions is another critical aspect that has been extensively studied. Researchers have investigated its thermal stability, susceptibility to oxidation or reduction, and behavior under different pH conditions. These studies are essential for determining its suitability in practical applications and ensuring safe handling during synthesis and use.
From an environmental perspective, understanding the fate and transport of 2-amino-4-bromo-3,5-dichlorobenzoic acid in natural systems is crucial. Recent research has focused on its degradation pathways under aerobic and anaerobic conditions, as well as its potential impact on aquatic ecosystems. These findings are vital for developing guidelines for safe disposal and minimizing ecological risks associated with its use.
In conclusion, 2-amino-4-bromo-3,5-dichlorobenzoic acid (CAS No. 1698027-55-2) is a multifaceted compound with significant potential across diverse fields. Its unique chemical structure lends itself to innovative applications in drug discovery, materials science, and environmental chemistry. As research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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